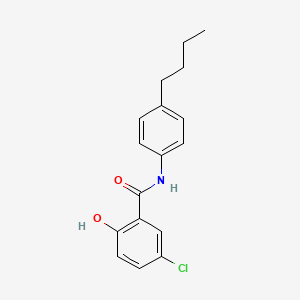

N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide

Description

Properties

CAS No. |

634186-20-2 |

|---|---|

Molecular Formula |

C17H18ClNO2 |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

N-(4-butylphenyl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C17H18ClNO2/c1-2-3-4-12-5-8-14(9-6-12)19-17(21)15-11-13(18)7-10-16(15)20/h5-11,20H,2-4H2,1H3,(H,19,21) |

InChI Key |

ITCXHMRPUAGTLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Antiviral Activity

- Niclosamide Derivatives: N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (A17) exhibits potent inhibition of respiratory syncytial virus (RSV) (EC50 = 0.03–0.5 μM) and human adenovirus (IC50 = 0.12 μM), outperforming standard therapies like ribavirin . The 4-amino-2-chloro substitution enhances target binding through hydrogen bonding and hydrophobic interactions.

- N-(4-Butylphenyl) Variant : The 4-butyl group may improve lipophilicity and membrane permeability compared to A17, but its antiviral efficacy remains unstudied. Structural modeling suggests that bulky alkyl groups could hinder viral protease binding, necessitating empirical validation .

Antimicrobial and Antifungal Activity

- Antimycobacterial Effects: Compound 8l (32 μM) and 9f (32 μM) demonstrate superior activity against Mycobacterium tuberculosis compared to isoniazid (IC50 = 40 μM). The 4-chlorophenylamino group in 8l enhances interactions with mycobacterial enzyme active sites .

- Antifungal Activity: Compound 8f (3.9 μM) shows high efficacy against Candida krusei, attributed to the 3-chlorophenylamino substituent’s electron-withdrawing effects, which disrupt fungal membrane integrity .

- N-(4-Butylphenyl) Implications : The butyl group’s hydrophobicity may improve fungal membrane penetration but could reduce solubility, a critical factor for bioavailability .

Enzyme Inhibition and Therapeutic Potential

- AQP4 Inhibition: AER-270, a 3,5-bis(trifluoromethyl)phenyl analog, inhibits aquaporin-4 (AQP4) with 20% maximal efficacy in reducing CNS edema.

- The 4-butylphenyl variant’s larger substituent may reduce PET inhibition efficiency due to steric hindrance .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The 4-butyl group increases logP compared to smaller substituents (e.g., -NH2 or -Cl), enhancing blood-brain barrier penetration but risking solubility issues. Niclosamide derivatives with polar groups (e.g., -SO2NH-) exhibit better aqueous solubility (~10.6 mg/mL for B17 vs. 1.6 mg/mL for niclosamide) .

- Synthetic Feasibility: The synthesis of N-(4-butylphenyl)-5-chloro-2-hydroxybenzamide would likely follow methods similar to and , involving benzamide coupling and purification via ethanol reflux. Yield and purity may vary with substituent bulk .

Q & A

Basic: What are the standard synthetic protocols for preparing N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide?

The compound is typically synthesized via acylation of 5-chloro-2-hydroxybenzoic acid derivatives with 4-butylphenylamine. For example:

- Method A : React 5-chloro-2-hydroxybenzoyl chloride with 4-butylphenylamine in anhydrous dichloromethane under inert atmosphere (e.g., nitrogen). The reaction forms a precipitate, which is filtered, washed, and dried to yield the product .

- Method B : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to activate the carboxylic acid group of 5-chloro-2-hydroxybenzoic acid, followed by reaction with 4-butylphenylamine in THF or DMF .

Characterization involves ¹H/¹³C NMR (e.g., δ 11.75 ppm for the hydroxyl proton in DMSO-d₆) and elemental analysis (e.g., C: ~47.8%, H: ~2.8%) .

Basic: What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ confirms the hydroxyl (δ ~11.75 ppm) and amide protons. ¹³C NMR identifies carbonyl (δ ~164.9 ppm) and aromatic carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 361.02) .

- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N, and Cl percentages (e.g., Cl: ~23.8%) .

Advanced: How do structural modifications impact the biological activity of this compound?

- Substituent Effects : Adding electron-withdrawing groups (e.g., Br at the para position) enhances antimicrobial activity by increasing electrophilicity. For example, brominated analogs show improved IC₅₀ values against human adenovirus (HAdV) .

- SAR Studies : Replacing the butyl group with trifluoromethyl groups (e.g., in IMD-0354 analogs) improves metabolic stability and target binding affinity .

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HAdV DNA polymerase or MAO enzymes .

Advanced: How can computational methods (e.g., DFT) optimize the compound’s electronic properties?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Becke’s three-parameter hybrid functional (B3LYP) with gradient corrections provides accurate thermochemical data (e.g., atomization energy deviations <2.4 kcal/mol) .

- Charge Distribution Analysis : Identify electrophilic centers (e.g., the amide carbonyl) for targeted modifications .

Basic: What are the recommended storage conditions for this compound?

Store at -20°C in airtight, light-resistant containers. Purity degrades by ~5% over 12 months; monitor via HPLC .

Advanced: How to resolve contradictions between computational predictions and experimental biological data?

- Case Example : If DFT predicts high binding affinity but in vitro assays show low activity:

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding constants and compare with computational results .

Basic: What biological activities are reported for this compound?

- Antiviral : Inhibits HAdV replication (IC₅₀ = 0.27 μM for derivative 15 in ) .

- Antimicrobial : Active against Gram-positive bacteria (e.g., S. aureus) via disruption of membrane integrity .

- Anti-inflammatory : Suppresses NF-κB signaling in macrophage models .

Advanced: How to determine crystallographic structure for SAR refinement?

- Single-Crystal X-ray Diffraction : Use SHELX or WinGX for structure solution. Key parameters:

- Electron Density Maps : Identify hydrogen-bonding networks (e.g., hydroxyl → amide interactions) to guide analog design .

Basic: What safety precautions are required when handling this compound?

- Toxicity : LD₅₀ >500 mg/kg (oral, rat). Use PPE (gloves, lab coat) to avoid skin contact.

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How to design derivatives with improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.